![molecular formula C9H11NO B3186111 4-Cyclopropoxyaniline CAS No. 1208077-69-3](/img/structure/B3186111.png)
4-Cyclopropoxyaniline
Overview
Description
4-Cyclopropoxyaniline is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyaniline consists of a cyclopropoxy group attached to an aniline group . The cyclopropoxy group is a three-membered ring with one oxygen atom, and the aniline group consists of a benzene ring with one nitrogen atom .Physical And Chemical Properties Analysis
4-Cyclopropoxyaniline has a predicted boiling point of 280.5±13.0 °C and a predicted density of 1.193±0.06 g/cm3 . Its pKa value, a measure of acidity, is predicted to be 5.25±0.10 .Scientific Research Applications
Synthesis and Bioactivity in Drug Development
Research by Tian, Song, Wang, and Liu (2009) in the field of bioactive compounds highlights the synthesis of derivatives from cyclopropanecarboxylic acid, related to 4-Cyclopropoxyaniline, demonstrating significant herbicidal and fungicidal activities. This indicates its potential application in agricultural chemical development (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).
Bioorthogonal Chemistry for Live-Cell Imaging
Li et al. (2014) discuss the development of novel linkers containing cyclopropene, a structural relative of 4-Cyclopropoxyaniline, for bioimaging and target identification of bioactive compounds in live mammalian cells. This work is significant for in situ monitoring of proteins and enzymes in biomedical research (Zhengqiu Li et al., 2014).
Drug Discovery and Development
Talele (2016) emphasizes the increasing use of the cyclopropyl ring, a core component of 4-Cyclopropoxyaniline, in transitioning drug candidates from preclinical to clinical stages. This ring structure enhances drug potency and reduces off-target effects, making it valuable in drug design (T. Talele, 2016).
Advanced Organic Synthesis Techniques
Zewge et al. (2007) discuss the cycloacylation of aniline derivatives, akin to 4-Cyclopropoxyaniline, in synthesizing 4-quinolones under mild conditions. This method is important for preparing a range of heterocycles and bis-quinolones, showcasing advanced organic synthesis techniques (D. Zewge et al., 2007).
Inclusion Complexes and Drug Solubility Enhancement
Jansook, Ogawa, and Loftsson (2018) illustrate the use of cyclodextrins, structurally related to 4-Cyclopropoxyaniline, in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical formulations, impacting drug bioavailability and efficacy (P. Jansook, N. Ogawa, & T. Loftsson, 2018).
properties
IUPAC Name |
4-cyclopropyloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNTDOLEANZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxyaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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